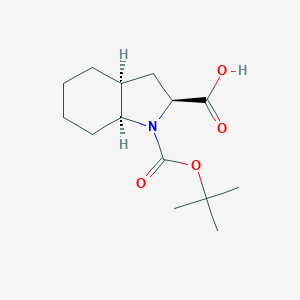

(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Descripción general

Descripción

(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and an octahydro-1H-indole core, which contribute to its distinct chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to protect the amine functionality.

Hydrogenation: The indole core is then subjected to hydrogenation under specific conditions to achieve the octahydro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Initial Condensation

-

Reactants : 1-(1-Cyclohexen-1-yl)-pyrrolidine (II) and 3-halo-L-serine (III)

-

Conditions :

Parameter Value Solvent DMF or acetonitrile Temperature 10–40°C (optimal: 20–30°C) Molar ratio (II:III) 1:1–1.2

Cyclization

-

Conditions : Boiling hydrochloric acid solution

-

Outcome : Formation of the bicyclic indole core via intramolecular ring closure .

Hydrogenation

-

Catalyst : Pd/C (5–10% loading)

-

Conditions :

Parameter Value Solvent Glacial acetic acid Pressure 0.1–5 MPa -

Result : Reduction of double bonds to yield the saturated octahydroindole structure .

Boc Deprotection

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane

-

Conditions : Room temperature, 1–4 hours

-

Outcome : Removal of the tert-butoxycarbonyl group to expose the free amine, enabling further peptide coupling.

Carboxylic Acid Reactivity

The C-2 carboxylic acid participates in standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

-

Amide Formation : Couples with amines using EDCl/HOBt or other carbodiimide-based reagents.

Cyclization Mechanism

The cyclization step proceeds via:

-

Acid-mediated activation of the carbonyl group.

-

Nucleophilic attack by the pyrrolidine nitrogen on the electrophilic carbon.

Hydrogenation Mechanism

-

Pd/C catalysis facilitates syn-addition of hydrogen across double bonds.

-

Stereochemical integrity is preserved due to the rigid bicyclic structure .

Comparative Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield | Key Feature |

|---|---|---|---|

| Boc Deprotection | TFA/DCM (1:1), 2 hr | >90% | Rapid, high efficiency |

| Esterification | MeOH, H₂SO₄, reflux | 75–85% | Mild acid catalysis |

| Amide Coupling | EDCl/HOBt, DMF, RT | 80–88% | Low racemization risk |

Stereochemical Considerations

The (2S,3aS,7aS) configuration is maintained during hydrogenation due to:

-

Conformational rigidity of the bicyclic system.

-

Diastereoselective alkylation in precursor synthesis.

Aplicaciones Científicas De Investigación

(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(3-Chloropropyl)trimethoxysilane: Similar in terms of functional group reactivity but differs in core structure.

Levalbuterol Related Compound D: Shares some structural features but has different pharmacological properties.

tert-Butylamine: Contains a tert-butyl group but lacks the indole core.

Uniqueness

(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is unique due to its combination of the tert-butoxycarbonyl group and the octahydro-1H-indole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Actividad Biológica

(2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Boc-OIC, is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and drug development. Its structure features an octahydroindole framework that is of particular interest due to its ability to interact with various biological targets.

- CAS Number : 109523-13-9

- Purity : 97%

- IUPAC Name : this compound

- Molecular Formula : C14H23NO4

- Molecular Weight : 269.34 g/mol

Biological Activity Overview

Research indicates that Boc-OIC and its derivatives exhibit a range of biological activities, particularly as potential inhibitors in viral replication processes. The indole-2-carboxylic acid moiety has been identified as a promising scaffold for the development of integrase inhibitors targeting HIV-1.

The compound's biological activity is primarily attributed to its ability to chelate with magnesium ions in the active site of integrase enzymes. This interaction is crucial for inhibiting the strand transfer process necessary for viral replication. In a study focused on indole derivatives, it was demonstrated that optimized compounds could significantly inhibit integrase activity with IC50 values as low as 3.11 μM .

Case Study 1: HIV Integrase Inhibition

A study published in Nature explored the design and synthesis of various indole-2-carboxylic acid derivatives, including Boc-OIC. The findings revealed that these compounds effectively inhibited HIV integrase by blocking the strand transfer mechanism. The study highlighted the importance of structural modifications to enhance potency and selectivity against drug-resistant strains of HIV .

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| Boc-OIC | 3.11 | Integrase inhibition |

| Compound A | 5.00 | Integrase inhibition |

| Compound B | 4.50 | Integrase inhibition |

Case Study 2: Cardiovascular Applications

Boc-OIC has also been investigated for its potential cardiovascular benefits, particularly in relation to angiotensin-converting enzyme (ACE) inhibition. The compound's structural similarities to known ACE inhibitors suggest that it may possess similar pharmacological properties, which could be beneficial in treating hypertension and heart failure .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of Boc-OIC indicates high gastrointestinal absorption and favorable permeability across biological membranes, making it a viable candidate for oral administration. Toxicological assessments have shown that while the compound exhibits some degree of cytotoxicity at high concentrations, it remains within safe limits for therapeutic applications .

Propiedades

IUPAC Name |

(2S,3aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJYGQHOQQDGQZ-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373181 | |

| Record name | (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109523-13-9 | |

| Record name | (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.